Tert-butyl 4-aminothiophene-3-carboxylate
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Overview
Description
Tert-butyl 4-aminothiophene-3-carboxylate is an organic compound with the molecular formula C9H13NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-aminothiophene-3-carboxylate typically involves the introduction of the tert-butyl ester group to a thiophene derivative. One common method is the reaction of 4-aminothiophene-3-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction proceeds under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-aminothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-aminothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another tert-butyl ester with applications in organic synthesis.
4-Aminothiophene-3-carboxylic acid: The parent compound without the tert-butyl ester group.
Uniqueness
Tert-butyl 4-aminothiophene-3-carboxylate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interactions and stability .
Properties
IUPAC Name |
tert-butyl 4-aminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-13-5-7(6)10/h4-5H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBFRCKPVBJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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